molecular formula C5H8F3NO3 B8488311 Azetidin-3-ol 2,2,2-trifluoroacetate

Azetidin-3-ol 2,2,2-trifluoroacetate

Cat. No.: B8488311
M. Wt: 187.12 g/mol
InChI Key: BVXMBOAVHLBDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-3-ol 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C5H8F3NO3 and its molecular weight is 187.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H8F3NO3

Molecular Weight

187.12 g/mol

IUPAC Name

azetidin-3-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C3H7NO.C2HF3O2/c5-3-1-4-2-3;3-2(4,5)1(6)7/h3-5H,1-2H2;(H,6,7)

InChI Key

BVXMBOAVHLBDKI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Hydroxy-azetidine-1-carboxylic acid tert-butyl ester 9b (0.73 g, 4.2 mmole) was dissolved in CH2Cl2 (2 ml) and trifluoroacetic acid (2 ml). CAUTION: The deprotection generated a rapid evolution of gas. The clear solution was stirred for 75 minutes and the solvent was removed, in vacuo, to a clear oil (1.4 g, >100%): 1H-NMR (DMSO-d6, 400 MHz) δ8.63 (2H, br. s), 4.55-4.48 (1H, m), 4.09-4.02 (2H, m), 3.76-3.68 (2H, m).
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-Benzhydryl-3-hydroxyazetidine (3.0 g, 12.6 mmol) was dissolved in methanol (60 mL), and 10 mL of TFA and 10% palladium hydroxide (1.0 g) were added thereto. The mixture was stirred for 24 hours under a hydrogen stream at normal pressure. The catalyst was removed by filtration, water (100 mL) was added to the filtrate, and the mixture was washed three times with ether. The aqueous layer was concentrated under reduced pressure, and the title compound (2.33 g, 99%) was obtained as an amorphous matter.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Yield
99%

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